molecular formula C17H23N5O3S B2508561 1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448035-19-5

1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2508561
CAS RN: 1448035-19-5
M. Wt: 377.46
InChI Key: SUVTYGYTDPEIGF-UHFFFAOYSA-N
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Description

The compound "1-(methylsulfonyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insight into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic carboxylic acids, which are then converted into more complex structures. For instance, the synthesis described in the first paper involves converting piperidine carboxylic acids into β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These diketones are then reacted with N-mono-substituted hydrazines to yield the target heterocyclic compounds . Although the exact synthesis route for "this compound" is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR (1H, 13C, and 15N) and HRMS. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the molecule . For the compound of interest, similar analytical methods would be used to confirm its structure, ensuring that the desired product has been synthesized correctly.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular structure. The papers provided do not detail the reactivity of "this compound," but they do mention the N-alkylation of NH-pyrazoles with alkyl halides . This suggests that the compound may also undergo similar alkylation reactions, given the presence of a pyrazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments and its potential applications. The papers do not provide specific information on the physical and chemical properties of the compound . However, they do describe the characterization of related compounds using FTIR, NMR, and DEPT 135 analysis, which are instrumental in determining properties such as solubility, stability, and reactivity . These properties are essential for the compound's potential use in pharmaceutical applications, where solubility and stability are critical factors.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of new heterocycles based on pyrazole compounds, demonstrating significant antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various derivatives, emphasizing their potential antimicrobial applications. These studies underline the importance of structural modifications in enhancing biological activities, such as antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Receptor Interaction and Potential Therapeutic Uses

Several compounds with structural similarities to the query chemical have been investigated for their interactions with biological receptors, suggesting potential therapeutic applications. For example, Shim et al. (2002) examined the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Evaluation of Potential Anticancer Agents

Compounds with pyrazole and piperidine moieties have also been synthesized and evaluated for their potential as anticancer agents. Research by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlights the potential therapeutic applications of these compounds in treating cancer (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-4-15(5-12-22)17(23)19-9-13-21-10-6-16(20-21)14-2-7-18-8-3-14/h2-3,6-8,10,15H,4-5,9,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVTYGYTDPEIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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